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Compound of Interest

Compound Name:
4-(2,4-Dimethylphenyl)-1,3-

thiazole

Cat. No.: B1351935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of the heterocyclic compound 4-(2,4-Dimethylphenyl)-1,3-thiazole. This document

details available quantitative data, outlines a detailed experimental protocol for its synthesis via

the Hantzsch thiazole synthesis, and explores its potential biological activities and associated

signaling pathways based on current research into structurally related compounds.

Core Physicochemical Data
While experimental data for 4-(2,4-Dimethylphenyl)-1,3-thiazole is not extensively available in

public databases, the following tables summarize computed properties for the closely related

compound, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine, and experimental data for similar

thiazole derivatives to provide a reasonable estimation of its characteristics.

Table 1: Computed Physicochemical Properties for 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-

imine
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Property Value Source

Molecular Weight 204.29 g/mol PubChem CID: 673685

XLogP3 3.1 PubChem CID: 673685

Hydrogen Bond Donor Count 1 PubChem CID: 673685

Hydrogen Bond Acceptor

Count
2 PubChem CID: 673685

Rotatable Bond Count 1 PubChem CID: 673685

Exact Mass 204.072119 g/mol PubChem CID: 673685

Monoisotopic Mass 204.072119 g/mol PubChem CID: 673685

Topological Polar Surface Area 41.9 Å² PubChem CID: 673685

Table 2: Experimental Physicochemical Properties of Related Thiazole Derivatives

Compound
Melting
Point (°C)

Boiling
Point (°C)

Density
(g/mL)

Refractive
Index

Source

2,4-Dimethyl-

1,3-thiazole
N/A 145-147 1.057 1.5090

Chemical

Synthesis

Database

2-Methyl-4-

phenyl-1,3-

thiazole

65-68 N/A N/A N/A

Chemical

Synthesis

Database

2-Bromo-1-

(2,4-

dimethylphen

yl)ethanone

44
150 (at 9

Torr)
1.362 1.557 ECHEMI

Experimental Protocol: Hantzsch Thiazole Synthesis
The most common and effective method for the synthesis of 4-aryl-1,3-thiazoles is the

Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-
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haloketone and a thioamide. For the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole, the

required precursors are 2-bromo-1-(2,4-dimethylphenyl)ethanone and thioformamide.

Materials and Reagents:
2,4-Dimethylacetophenone

Bromine

Formamide

Phosphorus pentasulfide

Ethanol

Diethyl ether

Sodium bicarbonate

Anhydrous magnesium sulfate

Tetrahydrofuran (THF)

Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone
(α-Haloketone)
A general procedure for the bromination of an acetophenone derivative can be adapted for this

synthesis.

Reaction Setup: In a fume hood, dissolve 2,4-dimethylacetophenone in a suitable solvent

such as diethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer

and a dropping funnel.

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same

solvent dropwise to the stirred solution. The reaction is typically monitored by the

disappearance of the bromine color.
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Work-up: After the addition is complete, allow the reaction to stir at room temperature until

completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of

sodium bicarbonate to neutralize any remaining acid.

Extraction and Purification: Separate the organic layer, wash with brine, and dry over

anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield

the crude 2-bromo-1-(2,4-dimethylphenyl)ethanone, which can be purified by recrystallization

or column chromatography.

Synthesis of Thioformamide
Thioformamide can be prepared by the reaction of formamide with a dehydrating/sulfurating

agent like phosphorus pentasulfide.

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a

thermometer, dissolve formamide in tetrahydrofuran (THF).

Reaction: Slowly add phosphorus pentasulfide to the solution while keeping the temperature

under control with an ice bath.

Work-up: After the addition is complete, stir the mixture at room temperature for several

hours. The reaction mixture is then filtered to remove solid byproducts.

Isolation: The THF is removed under reduced pressure, and the resulting residue is

extracted with diethyl ether. Evaporation of the ether yields thioformamide.

Hantzsch Condensation to form 4-(2,4-
Dimethylphenyl)-1,3-thiazole

Reaction: Dissolve 2-bromo-1-(2,4-dimethylphenyl)ethanone and a slight excess of

thioformamide in ethanol in a round-bottom flask.

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may

precipitate out of the solution. If not, the solvent can be partially evaporated.
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Purification: The crude product is collected by filtration, washed with cold ethanol, and can

be further purified by recrystallization from a suitable solvent like ethanol to yield pure 4-(2,4-
Dimethylphenyl)-1,3-thiazole.

Mandatory Visualizations
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Hantzsch synthesis workflow for 4-(2,4-Dimethylphenyl)-1,3-thiazole.

Potential Biological Activities and Signaling
Pathways
While specific biological data for 4-(2,4-Dimethylphenyl)-1,3-thiazole is limited, the broader

class of 4-phenylthiazole derivatives has been the subject of significant research, revealing a

range of potential therapeutic applications.

Enzyme Inhibition
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Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition:

Structurally similar 4-phenylthiazole analogs have been identified as dual inhibitors of FAAH

and sEH.[1][2] These enzymes are involved in the regulation of pain and inflammation.

Inhibition of FAAH increases the levels of endogenous cannabinoids, which have analgesic

effects, while sEH inhibition reduces the degradation of anti-inflammatory

epoxyeicosatrienoic acids. This dual inhibition presents a promising strategy for the

development of novel analgesic and anti-inflammatory agents.[1]

Carbonic Anhydrase and Acetylcholinesterase Inhibition: N-substituted 4-phenyl-2-

aminothiazole derivatives have shown inhibitory activity against human carbonic anhydrase

(hCA) isoforms I and II, and acetylcholinesterase (AChE).[3] Carbonic anhydrases are

involved in various physiological processes, and their inhibition is relevant for conditions like

glaucoma and epilepsy. Acetylcholinesterase inhibitors are used in the treatment of

Alzheimer's disease.

Antimicrobial Activity
Antifungal Activity: Phenylthiazole derivatives have demonstrated significant antifungal

activity against various pathogenic fungi, including Candida albicans and Sclerotinia

sclerotiorum.[4][5] The mechanism of action for some of these compounds is believed to

involve the disruption of the fungal cell wall integrity.[6] One study identified a (4-phenyl-1,3-

thiazol-2-yl) hydrazine derivative that induces oxidative damage in Candida albicans.[7]

Antibacterial Activity: The phenylthiazole scaffold is recognized for its potential against

multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

[8] The mechanism of action can involve targeting essential bacterial enzymes like penicillin-

binding protein 2a (PBP2a), which is crucial for cell wall synthesis.[6]
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Potential biological activities of 4-phenylthiazole derivatives.

In conclusion, while direct experimental data on 4-(2,4-Dimethylphenyl)-1,3-thiazole is

sparse, a comprehensive understanding of its physicochemical properties and biological

potential can be inferred from related compounds and established synthetic methodologies.

The Hantzsch synthesis provides a reliable route for its preparation, and the diverse biological

activities of the 4-phenylthiazole scaffold highlight its promise as a lead structure in drug

discovery, particularly in the areas of inflammation, pain, and infectious diseases. Further

research is warranted to fully elucidate the specific properties and therapeutic potential of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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